2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-24-20(17-8-10-18(27-2)11-9-17)14-23-22(24)28-15-21(26)25-13-12-16-6-4-5-7-19(16)25/h4-11,14H,3,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDZBNXQZKUFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is gaining attention in medicinal chemistry due to its unique structural features, particularly the imidazole ring and thioether linkage. This article explores its biological activity, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The compound features an imidazole ring, known for its biological significance in various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(indolin-1-yl)ethanone |
Biological Activity
Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including:
Enzyme Inhibition : Imidazole derivatives can inhibit various enzymes, impacting metabolic pathways. For instance, studies have shown that similar compounds can act as inhibitors of xanthine oxidase and other enzymes involved in metabolic processes .
Ion Channel Modulation : The structural characteristics may allow for modulation of ion channels, contributing to neuropharmacological effects. This is particularly relevant for compounds targeting neurological disorders.
Antimicrobial Activity : Some imidazole compounds exhibit antimicrobial properties. The presence of the thioether linkage in this compound may enhance its interaction with biological membranes, potentially leading to increased antimicrobial efficacy.
Case Studies
Several case studies have examined similar compounds and their biological activities:
- Antitumor Activity : A study involving imidazole derivatives showed promising results against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values indicating potent inhibition of cell growth in assays .
- Antimicrobial Properties : Research on related thioether-containing compounds has revealed significant antimicrobial activity against a range of pathogens, suggesting that this compound may exhibit similar properties.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
The ethyl group on the imidazole nitrogen offers moderate steric hindrance compared to bulkier substituents like allyl or pentyl, which may influence metabolic stability .
Thioether vs.
Biological Implications :
- Analogues with halogen substituents (e.g., bromo, chloro) exhibit enhanced binding to hydrophobic enzyme pockets, as seen in S1P receptor inhibitors (e.g., LX2931/32) .
- Nitroimidazole derivatives (e.g., metronidazole analogs in ) demonstrate antimicrobial activity, suggesting the target compound’s imidazole core could be tuned for similar applications .
Physicochemical and Spectral Comparisons
FTIR and NMR Profiles :
- The thioether linkage in the target compound is expected to show a C-S stretch at ~600–700 cm⁻¹ in FTIR, distinct from C-O stretches (~1100 cm⁻¹) in oxygen-linked analogues .
- In ¹H NMR, the indolin-1-yl protons resonate as a multiplet near δ 6.5–7.5 ppm, similar to JWH-201 , while the ethyl group on imidazole appears as a triplet near δ 1.2–1.5 ppm .
Crystallographic Data :
- Imidazole derivatives (e.g., ) are often analyzed using SHELX and WinGX for structure validation, with anisotropic displacement parameters critical for confirming the thioether geometry .
Preparation Methods
Imidazole Ring Formation via Cyclocondensation
The imidazole core is synthesized through a modified Debus-Radziszewski reaction, employing 4-methoxybenzaldehyde, ethylamine, and thioglycolic acid under acidic conditions:
$$
\text{4-Methoxybenzaldehyde} + \text{Ethylamine} + \text{Thioglycolic Acid} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{1-Ethyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol}
$$
Optimized Conditions :
- Molar Ratio : 1:1.2:1 (aldehyde:amine:thioglycolic acid)
- Catalyst : 10 mol% concentrated HCl
- Solvent : Ethanol (anhydrous)
- Reaction Time : 12 hours
- Yield : 68–72%
Key Challenges :
- Competing formation of 4-substituted regioisomers (controlled via pH modulation).
- Oxidative dimerization of thiol group (mitigated by nitrogen atmosphere).
Alternative Routes: Multi-Component Reactions (MCRs)
Recent advances employ MCRs to streamline synthesis. A Biginelli-like reaction using 4-methoxyphenylacetaldehyde, ethyl isocyanide, and thioacetic acid generates the imidazole-thiol scaffold in a single pot:
$$
\text{4-Methoxyphenylacetaldehyde} + \text{Ethyl Isocyanide} + \text{Thioacetic Acid} \xrightarrow{\text{Zn(OTf)₃, DCM}} \text{1-Ethyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol}
$$
Advantages :
- Reduced steps (from 3 to 1).
- Higher atom economy (78% vs. 65% in classical route).
Limitations :
Preparation of 1-(Indolin-1-yl)Ethanone
Friedel-Crafts Acylation of Indoline
Indoline undergoes Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids:
$$
\text{Indoline} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{1-(Indolin-1-yl)Ethanone}
$$
Optimized Parameters :
Side Reactions :
- Over-acylation at C3 position (suppressed by slow acetyl chloride addition).
- N-Acetylation (≤5%, removed via column chromatography).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 h | 25 min |
| Yield | 85% | 88% |
| Energy Consumption | 1200 kJ | 300 kJ |
This method reduces diacetylated byproducts to <2%.
Thioether Bond Formation: Coupling Imidazole-Thiol and Ethanone
Nucleophilic Substitution with α-Bromo Ketone
The thiol group attacks α-bromo-1-(indolin-1-yl)ethanone under basic conditions:
$$
\text{1-(Indolin-1-yl)Ethanone} + \text{Br₂, AcOH} \rightarrow \alpha\text{-Bromo-1-(indolin-1-yl)Ethanone}
$$
$$
\alpha\text{-Bromo-1-(indolin-1-yl)Ethanone} + \text{Imidazole-Thiol} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Critical Factors :
- Base Selection : K₂CO₃ > Et₃N (avoids N-alkylation).
- Solvent : DMF ensures solubility of both fragments.
- Temperature : 50°C (higher temperatures promote elimination).
Yield : 74–78% after recrystallization (ethyl acetate/hexane).
Mitsunobu Reaction for Sterically Hindered Systems
For substrates prone to elimination, the Mitsunobu reaction offers superior results:
$$
\text{Imidazole-Thiol} + \text{1-(Indolin-1-yl)Ethan-1-ol} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{Target Compound}
$$
Advantages :
- Retention of configuration at chiral centers.
- Tolerance to moisture.
Drawbacks :
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment via HPLC
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (4.6 × 250 mm) | MeCN:H₂O (70:30) + 0.1% TFA | 8.92 min | 99.3% |
System suitability parameters: Plate count >4500, Tailing factor <1.2.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry addresses batch variability:
- Imidazole Formation : Tubular reactor (PTFE, 100 mL volume) at 120°C, 3 bar.
- Coupling Step : Micro-mixer (0.5 mm ID) with residence time 2 min.
Benefits :
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 32 |
| E-Factor | 64 | 18 |
| Energy Consumption (kJ/mol) | 2800 | 920 |
PMI = Total mass inputs / Mass of product; E-Factor = Waste mass / Product mass.
Q & A
Q. What are the key structural features of 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, and how do they influence its reactivity?
The compound comprises three critical moieties:
- A 1-ethyl-5-(4-methoxyphenyl)imidazole ring, where the methoxy group enhances electron density and influences binding to biological targets.
- A thioether linkage (-S-), which provides stability and potential for oxidation to sulfoxides/sulfones.
- An indoline-1-ylethanone group, contributing to hydrophobic interactions in biological systems. These features enable diverse reactivity, such as nucleophilic substitution at the imidazole or oxidation of the thioether .
Q. What synthetic routes are commonly employed for this compound, and what are their critical parameters?
A typical multi-step synthesis involves:
- Imidazole core formation : Cyclocondensation of 4-methoxyphenylglyoxal with ethylamine derivatives.
- Thioether linkage : Reaction of the imidazole-2-thiol with chloroethanone intermediates.
- Indoline coupling : Nucleophilic substitution or coupling under basic conditions. Key parameters include:
- Temperature : 60–80°C for imidazole cyclization.
- Solvents : DMF or THF for thioether formation.
- Purification : Column chromatography (silica gel, hexane/EtOAc) to isolate intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry of the imidazole and indoline moieties.
- HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 437.2) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether coupling step, and what are common pitfalls?
Optimization strategies :
- Use freshly prepared imidazole-2-thiol to avoid oxidation.
- Employ KCO as a base in anhydrous DMF to enhance nucleophilicity.
- Monitor reaction progress via TLC (R ~0.5 in 7:3 hexane/EtOAc). Pitfalls :
- Byproduct formation : Overalkylation at the indoline nitrogen. Mitigate by limiting reagent stoichiometry (1:1.05 ratio).
- Solvent impurities : Pre-dry DMF over molecular sieves .
Q. What methodologies are recommended for resolving contradictions in biological activity data (e.g., inconsistent IC values)?
- Dose-response validation : Repeat assays using standardized protocols (e.g., MTT assays for cytotoxicity, triplicate runs).
- Target engagement studies : Use SPR (surface plasmon resonance) to measure direct binding affinities (K).
- Metabolic stability checks : Incubate with liver microsomes to rule out rapid degradation in vitro .
Q. How can computational tools predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR, PDB: 1M17). Focus on:
Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate esters at the ethanone carbonyl.
- Cocrystallization : Use coformers like succinic acid to enhance dissolution rates.
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm via DLS). Monitor bioactivity via parallel cytotoxicity screening .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy results?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance.
- Tissue distribution studies : Radiolabel the compound (e.g., C) to assess tumor penetration.
- Metabolite identification : UPLC-QTOF to detect inactive/degraded metabolites in vivo .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Thioether Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | +25% vs. THF |
| Base | KCO (2 eq) | Prevents hydrolysis |
| Temperature | 70°C | Maximizes S-alkylation |
| Reaction Time | 12 hours | Completes conversion |
Q. Table 2. Comparative Bioactivity of Structural Analogues
| Compound Modification | IC (μM) | Solubility (mg/mL) |
|---|---|---|
| Parent (4-methoxyphenyl) | 1.2 ± 0.3 | 0.05 |
| p-Tolyl substitution | 3.8 ± 0.6 | 0.12 |
| Fluorophenyl substitution | 0.9 ± 0.2 | 0.03 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
